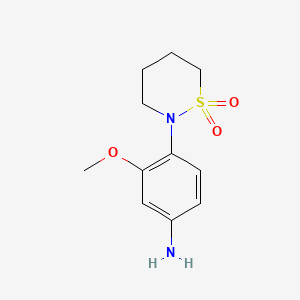
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the class of compounds it belongs to and its key functional groups.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from readily available starting materials, including the reagents, conditions, and steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine a compound’s structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would include information such as the compound’s melting point, boiling point, solubility, and stability. It could also include a discussion of its chemical properties, such as its acidity or basicity.科学的研究の応用
Allelochemicals and Agrochemical Applications
A significant area of application for compounds related to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline lies within the domain of phytochemistry, particularly concerning allelochemicals derived from the Gramineae family. These compounds, such as benzoxazinones, have been extensively studied for their phytotoxic, antimicrobial, antifungal, and insecticidal properties. For instance, the degradation of benzoxazinones in crop soils and their potential agronomic utility highlight the role of similar compounds in enhancing agricultural productivity and pest management (Macias et al., 2006).
Antimicrobial Activities
The antimicrobial properties of compounds structurally related to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline have been a focal point of research. The synthesis and characterization of zinc(II) complexes of meso-tetraphenylporphyrin with 4-methoxyaniline, for instance, demonstrate antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Obaleye et al., 2016).
Inflammatory Conditions and Pharmaceutical Applications
Another area of interest is the exploration of methoxytetrahydropyrans and related compounds as selective and orally potent inhibitors for conditions involving 5-lipoxygenase. These studies indicate the therapeutic potential of such compounds in treating inflammatory conditions and underscore the broader applicability of chemicals within the same family for pharmaceutical purposes (Crawley et al., 1992).
Analytical and Ecological Insights
Research on benzoxazinones and their degradation products, closely related to the chemical structure of interest, provides valuable insights into the analytical methodologies and ecological behavior of these compounds. Their roles in plant defense mechanisms, phytotoxic effects, and the proposal of new natural herbicide models based on their structures are of particular interest (Macias et al., 2009).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, including its LD50 (the lethal dose for 50% of individuals), any safety precautions that need to be taken when handling it, and procedures for its disposal.
将来の方向性
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, unanswered questions about its behavior, or ways its synthesis could be improved.
I hope this general approach is helpful. If you have a specific question about a different compound, feel free to ask!
特性
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-3-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-16-11-8-9(12)4-5-10(11)13-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKKKPNZLMHNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2723657.png)
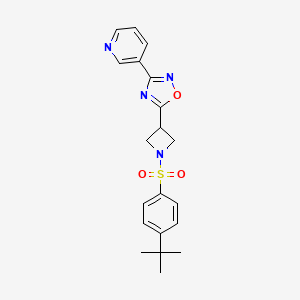
![8-cyclohexyloxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2723661.png)
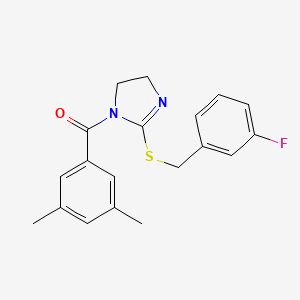
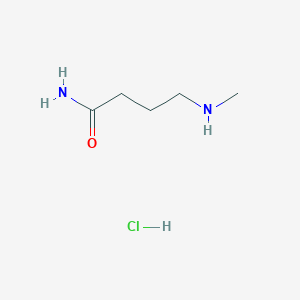
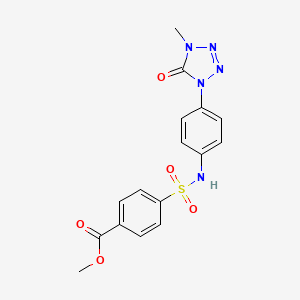
![N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723667.png)
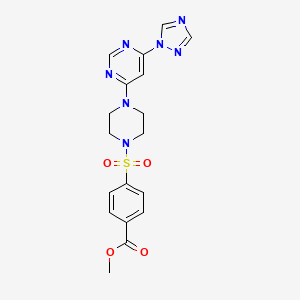
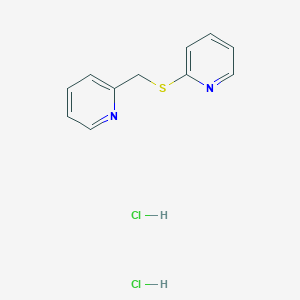
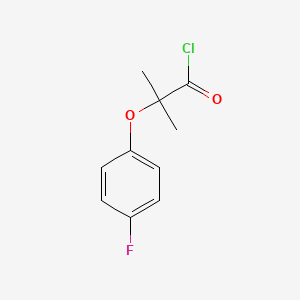

![N-(2-ethylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2723678.png)
![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2723679.png)
![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate](/img/structure/B2723680.png)